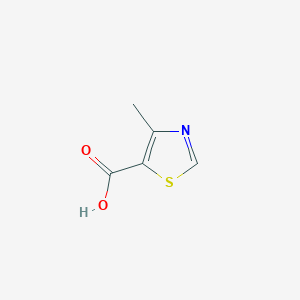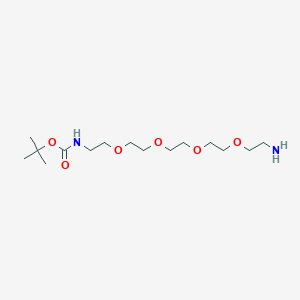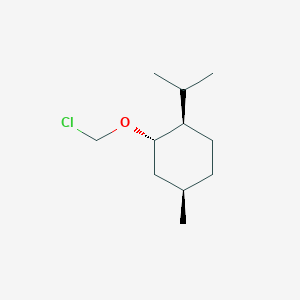
(+)-Chloromethyl isomenthyl ether
Vue d'ensemble
Description
(+)-Chloromethyl isomenthyl ether (CMI) is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless, flammable liquid that is highly reactive and can be synthesized using various methods. CMI is a versatile compound that has a wide range of applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Lithium Ion Battery Separator Improvement
- Li et al. (2018) explored the modification of poly(ether ether ketone) with chloromethyl groups to improve its solubility for fabricating nonwoven membranes. These membranes, due to the presence of abundant polar groups, demonstrated excellent wettability and stability, making them suitable for use in lithium ion batteries (Li et al., 2018).
Modification of Alkylbenzenes and Polystyrenes
- Pinell et al. (1984) investigated the chloromethylation of alkylbenzenes like toluene and ethylbenzene using chloromethyl methyl ether, followed by converting the chloromethyl groups to hydroxylmethyl. This led to products with specific ortho-substitution (Pinell et al., 1984).
Quantum-Chemical Investigation for Synthetic Organic Chemistry
- Topchii et al. (1977) conducted a quantum-chemical study on the electronic structure of various α-, β-, and γ-chloro ethers, including chloromethyl ethers. This research contributed to understanding their reactivity, which is crucial for their application in synthetic organic chemistry (Topchii et al., 1977).
Gas-Liquid Chromatography in Identifying Anaerobic Bacteria
- Thomann and Hill (1986) developed modified extraction procedures using methyl tert-butyl ether, a safer solvent compared to chloroform and ether, for gas-liquid chromatography in identifying anaerobic bacteria (Thomann & Hill, 1986).
Preparation of Pharmacologically Active Substances
- Hager and Liu (1953) used chloromethylation products, including chloromethyl ethers, in preparing various pharmacologically interesting compounds, such as bifunctional amidines and amino-ethers (Hager & Liu, 1953).
Efficient Synthesis in Organic Chemistry
- Zheng et al. (2016) reported on the efficient synthesis of chloromethyl methyl ether, an important protecting agent in organic synthesis. Their method featured mild conditions, high yield, and simplicity, making it a valuable contribution to organic synthesis practices (Zheng et al., 2016).
Mécanisme D'action
Target of Action
Ethers in general are known to interact with various biological targets depending on their specific structure and functional groups .
Mode of Action
Ethers typically undergo reactions involving the cleavage of the c–o bond in the presence of strong acids . This process involves the protonation of the ether oxygen, followed by either an S_N1 or S_N2 reaction pathway, depending on the structure .
Biochemical Pathways
Ethers can participate in various biochemical reactions, including the williamson ether synthesis . This reaction is of interest due to its simplicity and broad scope in laboratory and industrial synthesis .
Pharmacokinetics
The pharmacokinetics of ethers and similar compounds are generally influenced by factors such as their physicochemical properties, including lipid solubility and pka .
Result of Action
The cleavage of ethers in the presence of strong acids typically results in the formation of alcohols and alkyl halides .
Action Environment
The action, efficacy, and stability of (+)-Chloromethyl isomenthyl ether can be influenced by various environmental factors. For instance, the choice of solvent can have a significant impact on the regioselectivity of ether synthesis reactions . Additionally, the presence of strong acids is necessary for the typical cleavage reactions of ethers .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (+)-Chloromethyl isomenthyl ether involves the reaction of isomenthol with chloromethyl methyl ether in the presence of a Lewis acid catalyst.", "Starting Materials": ["Isomenthol", "Chloromethyl methyl ether", "Lewis acid catalyst"], "Reaction": [ "Add isomenthol to a flask", "Add chloromethyl methyl ether to the flask", "Add the Lewis acid catalyst to the flask", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] } | |
| 144177-48-0 | |
Formule moléculaire |
C11H21ClO |
Poids moléculaire |
204.73 g/mol |
Nom IUPAC |
(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1 |
Clé InChI |
XOPLTFUYFXWFGB-GARJFASQSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |
SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OCCl)C(C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


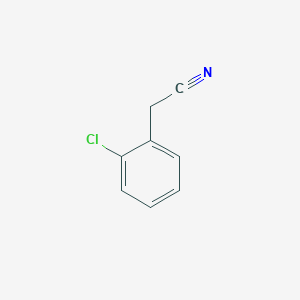

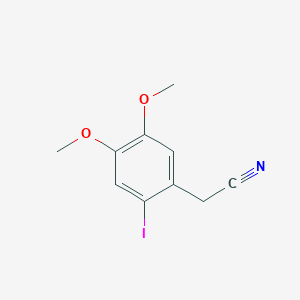
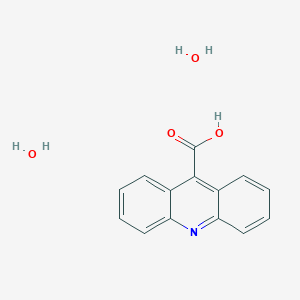
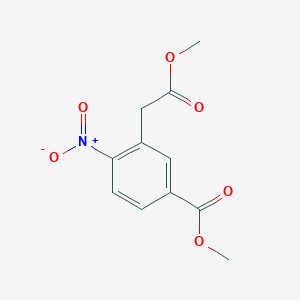
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
